3-Ribofuranosylhypoxanthine

説明

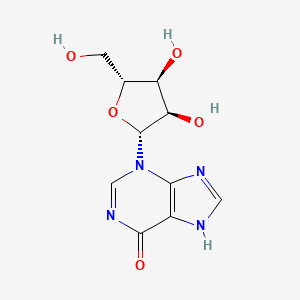

Structure

3D Structure

特性

CAS番号 |

6835-54-7 |

|---|---|

分子式 |

C10H12N4O5 |

分子量 |

268.23 g/mol |

IUPAC名 |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-9(18)5-8(14)12-2-11-5/h2-4,6-7,10,15-17H,1H2,(H,11,12)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

ZZHJEOWCHAELGO-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(N1)C(=O)N=CN2C3C(C(C(O3)CO)O)O |

異性体SMILES |

C1=NC2=C(N1)C(=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

正規SMILES |

C1=NC2=C(N1)C(=O)N=CN2C3C(C(C(O3)CO)O)O |

同義語 |

3-(beta-D-ribofuranosyl)hypoxanthine 3-isoinosine 3-ribofuranosyl-1,6-dihydro-3H-purin-6-one 3-ribofuranosylhypoxanthine |

製品の起源 |

United States |

Occurrence and Putative Biogenesis of 3 Ribofuranosylhypoxanthine

Detection and Isolation from Natural Sources

The natural occurrence of 3-Ribofuranosylhypoxanthine, an isomer of the common purine (B94841) nucleoside inosine (B1671953), is not well-documented in scientific literature. While its enzymatic synthesis has been demonstrated in vitro, its isolation directly from natural sources remains elusive. However, the identification of its derivatives in various organisms suggests the potential for its existence and formation in nature.

Plant-Derived Instances of this compound and its Derivatives

Direct isolation of this compound from plant tissues has not been definitively reported. However, metabolomic studies of various plant extracts have identified derivatives of 9-β-D-ribofuranosylhypoxanthine (inosine), which could hint at the presence of related metabolic pathways that might also involve the 3-isomer. For instance, studies have identified compounds such as 2-Formyl-9-[β-d-ribofuranosyl]hypoxanthine and 2-[1,2-Dihydroxyethyl]-9-[β-d-ribofuranosyl] hypoxanthine (B114508) in the methanolic extracts of Lawsonia inermis L. (Henna) leaves. Another derivative, 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine, was identified in the fruit of the rambutan tree (Nephelium lappaceum) researchgate.net. The presence of these modified inosine derivatives in plants underscores the complexity of purine metabolism and suggests that alternative nucleoside structures, potentially including this compound, could be part of the plant metabolome, even if at very low, currently undetectable, concentrations.

Microbial Origin and Metabolite Profiling

Similar to the situation in plants, the direct detection of this compound through microbial metabolite profiling is not prominently featured in published research. Microorganisms are well-known producers of a vast array of secondary metabolites, including various nucleoside analogues ijasbt.org. Metabolomic analyses of microbial cultures, such as those of Escherichia coli and various fungi, have been extensive, revealing complex profiles of purine and pyrimidine (B1678525) derivatives uga.edubepls.com. While inosine and its standard metabolic products are commonly identified, the 3-isomer is not a routinely reported metabolite. The endophytic fungus Alternaria brassicae has been shown to produce 2-Formyl-9-[.beta.-d- ribofuranosyl]hypoxanthine nih.gov. The enzymatic machinery for its formation exists in microbes like E. coli, which can convert inosine to its 3-isomer, suggesting that under specific physiological conditions, its production could occur.

Enzymatic Pathways Leading to this compound Formation

The primary known route for the formation of this compound is through the enzymatic isomerization of its common counterpart, inosine. This reaction is catalyzed by purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.

Purine Nucleoside Phosphorylase-Mediated Isomerization of Inosine

Purine nucleoside phosphorylase (PNP) (EC 2.4.2.1) is an enzyme that catalyzes the reversible phosphorolysis of N-ribosidic bonds of purine nucleosides. While its main physiological role is the cleavage of inosine to hypoxanthine and ribose-1-phosphate (B8699412), it has been demonstrated that PNP can also catalyze the isomerization of inosine to 3-β-D-ribofuranosyl hypoxanthine, also known as N3-isoinosine. researchgate.netresearchgate.net This reaction has been observed with PNP from both mammalian (calf spleen) and microbial (E. coli) sources.

The isomerization proceeds via the formation of a highly reactive ribocation transition state, which is normally captured by phosphate (B84403) in the phosphorolysis reaction. However, in the absence or at low concentrations of phosphate, the ribocation can be captured by a nitrogen atom of the purine ring other than N9, leading to the formation of isomers. The rate of isomerization of inosine to this compound by human PNP is approximately 1 x 10⁻³ s⁻¹. researchgate.net

Table 1: Kinetic Parameters for the Phosphorolysis of Inosine and this compound by PNP

| Enzyme Source | Substrate | Vmax/Km (% of Inosine) | Km (µM) |

| Calf Spleen | Inosine | 100 | - |

| This compound | 13 | 220 | |

| E. coli | Inosine | 100 | - |

| This compound | 30 | 260 |

Data compiled from Bzowska et al., 1996. researchgate.net

Potential Routes in Purine Salvage and Metabolism

The purine salvage pathway is a crucial metabolic route for recycling purine bases and nucleosides that are formed during the degradation of DNA and RNA. creative-proteomics.comnih.gov The central role of PNP in this pathway positions the formation of this compound as a potential, albeit likely minor, side reaction of inosine metabolism.

The significance of this compound in the broader context of purine metabolism is not yet clear. As a non-conventional substrate for PNP, it can be phosphorolytically cleaved back to hypoxanthine and ribose-1-phosphate, suggesting a potential for it to re-enter the main purine salvage pathway. researchgate.net However, whether it serves any unique biological function or is simply a metabolic curiosity arising from the promiscuous activity of PNP remains to be elucidated. Its formation highlights the inherent flexibility of enzymatic catalysis and the potential for the generation of structural diversity within metabolic pathways. The lack of evidence for its accumulation in vivo may suggest that it is either formed in very small quantities or is efficiently catabolized.

Enzymology of 3 Ribofuranosylhypoxanthine Interactions

Substrate Properties with Purine (B94841) Nucleoside Phosphorylase (PNP)

3-Ribofuranosylhypoxanthine has been identified as a substrate for both mammalian and bacterial Purine Nucleoside Phosphorylases, undergoing phosphorolysis at the enzyme's active site. nih.gov

Kinetic studies have quantified the interaction of this compound with PNP from different sources. For the enzyme derived from calf spleen (a mammalian source), the Michaelis constant (Kₘ) for this compound was determined to be 220 µM. nih.gov The corresponding Kₘ value for the Escherichia coli PNP was found to be 260 µM. nih.gov

The pseudo-first-order rate constant (Vmax/Kₘ), which reflects the catalytic efficiency of the enzyme, demonstrates that while this compound is a substrate, it is processed less efficiently than the natural substrate, inosine (B1671953). nih.gov For calf spleen PNP, the Vmax/Kₘ for this compound is 13% of that for inosine. nih.gov The efficiency is higher with the bacterial enzyme, where the Vmax/Kₘ for this compound is 30% of that for inosine with E. coli PNP. nih.gov

| Enzyme Source | Kₘ (µM) | Relative Vmax/Kₘ (% of Inosine) |

|---|---|---|

| Calf Spleen PNP | 220 | 13% |

| E. coli PNP | 260 | 30% |

A distinct difference in substrate efficiency is observed when comparing mammalian and bacterial PNPs. The E. coli enzyme is more than twice as efficient at processing this compound as the calf spleen enzyme, with relative phosphorolysis rates of 30% and 13% (compared to inosine), respectively. nih.gov This difference in specificity between PNPs from various sources can be exploited in therapeutic strategies, such as gene therapy. uw.edu.pl

| Enzyme Source | Enzyme Type | Substrate Efficiency (Vmax/Kₘ) Relative to Inosine |

|---|---|---|

| Calf Spleen | Mammalian | 13% |

| E. coli | Bacterial | 30% |

Kinetic Characterization (e.g., Phosphorolysis Rates, Michaelis Constants)

Ligand Binding and Active Site Interactions with PNP

The ability of PNP to bind and process an N3-substituted purine nucleoside is dependent on specific interactions within the enzyme's catalytic site.

The substrate properties of this compound are consistent with it binding to the PNP active site in a specific conformation. It is proposed that the molecule binds in the anti conformation relative to the imidazole (B134444) ring about the glycosidic bond. nih.gov This conformation allows the structure to be superimposed on that of natural 9-β-nucleosides when they are in the anti conformation relative to their pyrimidine (B1678525) ring. nih.gov Further studies with human PNP have shown that under certain conditions, particularly in the absence of phosphate (B84403) or with specific active site mutations, the ribocation intermediate formed during catalysis can react with the N3 position of the hypoxanthine (B114508) base to form this compound (also referred to as N3-isoinosine). nih.gov This suggests that the ribosyl group can be positioned within the active site in such a way that it allows for this atypical bond formation. nih.gov

To confirm that this compound is processed at the same catalytic site as natural substrates, competitive inhibition studies were performed. nih.gov Well-characterized inhibitors for both calf spleen PNP and E. coli PNP were used. nih.gov The results showed that these inhibitors impeded the phosphorolysis of this compound with the same inhibition constants as those observed for the natural substrate, inosine. nih.gov This inhibition was competitive, which strongly indicates that the phosphorolysis of these 3-β-nucleosides occurs at the same active site as that for natural substrates. nih.govsigmaaldrich.com

While direct X-ray crystal structures of PNP complexed with this compound were not found in the reviewed literature, nuclear magnetic resonance (NMR) spectroscopy has provided significant structural insights. researchgate.netnih.gov ¹H NMR studies of reactions containing human PNP and its natural substrate, inosine, detected the formation of this compound. researchgate.netnih.gov The observed chemical shifts for the product, including two downfield singlets at 8.55 and 8.18 ppm and a doublet of doublets at 6.28 ppm, matched those reported for chemically synthesized N3-isoinosine. researchgate.netnih.gov This enzymatic formation of the N3-isomer from an N9-substituted precursor demonstrates the dynamic nature of the enzyme-ligand complex and the reactivity of the ribocation transition state within the confines of the active site. nih.gov

Competitive Inhibition Studies with Known PNP Ligands

Interactions with Other Nucleoside-Modifying Enzymes

The behavior of this compound with enzymes other than its primary synthesis and degradation catalysts provides insight into its metabolic fate and potential for biocatalytic applications. This section surveys its interactions with nucleoside kinases, hydrolases, and deaminases.

Potential as a Substrate or Inhibitor for Nucleoside Kinases

The phosphorylation of a nucleoside is a critical step for its incorporation into nucleic acids or for its activation into a pharmacologically active form. While direct studies on the phosphorylation of this compound by nucleoside kinases are not extensively documented in the reviewed literature, the behavior of other nucleoside analogs provides a framework for assessing its potential.

Nucleoside kinases exhibit a broad range of substrate specificity. For instance, synthetic nucleosides such as 2',3'-dideoxyinosine (DDI) are known to be phosphorylated by cellular kinases to their active 5'-triphosphate form. google.com The substrate tolerance of kinases like Drosophila melanogaster deoxynucleoside kinase (dNK) and Bacillus subtilis deoxycytidine kinase (dCK) has been explored, showing they can phosphorylate various nucleosides with modifications on the nucleobase or the sugar moiety. mdpi.com

Given that kinases can accept modifications at different positions, it is plausible that this compound could serve as a substrate, albeit likely with different efficiency compared to its canonical N9 isomer, inosine. The altered geometry of the glycosidic bond in the N3-isomer would present a different conformation to the kinase's active site, which could significantly impact binding and catalysis. For example, the active site of dNK is an elongated cavity where the nucleoside is stabilized by interactions with multiple residues; a change in the base position could disrupt these crucial interactions. mdpi.com

Conversely, if this compound binds to the active site but is not efficiently phosphorylated, it could act as a competitive inhibitor of the kinase. Numerous small molecule kinase inhibitors have been identified that affect nucleoside transport and metabolism, highlighting that kinase active sites can accommodate a wide variety of structures. psu.edu The potential inhibitory activity of this compound would depend on its binding affinity for a given nucleoside kinase. Further empirical studies are required to determine whether it acts as a substrate or an inhibitor for specific cellular or viral nucleoside kinases.

Survey of Interactions with Nucleoside Hydrolases or Deaminases

The interaction of this compound with nucleoside hydrolases, particularly purine nucleoside phosphorylase (PNP), is better characterized. PNP is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides. nih.govplos.org

Research has shown that this compound, also referred to as N3-isoinosine, is a non-conventional substrate for human purine nucleoside phosphorylase (PNP). nih.govacs.org In fact, human PNP can catalyze the isomerization of the natural nucleoside inosine (9-β-D-ribofuranosylhypoxanthine) to this compound (N3-isoinosine) under certain conditions. nih.gov This reaction proceeds through the formation of a highly reactive ribocation transition state that can be captured by the N3 of the hypoxanthine base. nih.gov

The kinetics of the phosphorolysis of this compound by PNP have been studied, indicating that the enzyme can cleave the glycosidic bond of this isomer. acs.orgmdpi.com This interaction is significant as it demonstrates the catalytic versatility of PNP and suggests a potential, albeit minor, metabolic pathway for this unusual nucleoside.

| Enzyme | Organism Source | Substrate | Interaction Type | Kinetic Parameters/Observations | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human | Inosine | Isomerization | Forms N3-isoinosine (this compound) as a side product. | nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | E. coli | 3-(β-D-ribofuranosyl)hypoxanthine | Phosphorolysis | The compound is a non-conventional substrate for the enzyme. | acs.orgmdpi.com |

| Adenosine (B11128) Deaminase | Not specified | 3-(β-D-Ribofuranosyl)adenine | Deamination | The related N3-adenosine analog is deaminated by this enzyme. | acs.org |

Regarding deaminases, while direct studies on this compound are scarce, the enzymatic deamination of the closely related compound, 3-(β-D-ribofuranosyl)adenine, has been reported. acs.org This suggests that this compound could potentially be a substrate or inhibitor for adenosine deaminases or related enzymes, although its specific reactivity would need to be experimentally verified.

Role in Enzymatic Cascade Systems for Nucleoside Analogue Synthesis

Enzymatic cascade reactions, which involve multiple sequential enzymatic steps in a single pot, are powerful tools for the efficient and stereoselective synthesis of complex molecules like nucleoside analogues. researchgate.netmdpi.com The ability of purine nucleoside phosphorylase (PNP) to catalyze transglycosylation—the transfer of a sugar moiety from one nucleobase to another—makes it a cornerstone of many such cascades. researchgate.netresearchgate.net

Given that this compound is a substrate for PNP, it can theoretically participate in these cascade systems. Its role could be multifaceted:

As a transient intermediate: In a cascade designed to produce a specific purine nucleoside analog, the phosphorolysis of a donor nucleoside (e.g., a pyrimidine nucleoside by uridine (B1682114) phosphorylase) generates an activated ribose-1-phosphate (B8699412). beilstein-journals.orgd-nb.info This intermediate is then used by PNP to ribosylate a target purine base. If hypoxanthine is present, either as the target or as a byproduct, the formation of this compound could occur as a minor, transient species alongside the canonical N9-inosine.

As a product from a non-standard purine: If a cascade synthesis utilizes a purine analog that sterically or electronically favors ribosylation at the N3 position, this compound or its derivatives could be the intended product. The enzymatic ribosylation of certain 8-azapurines, for example, can lead to products substituted at positions other than the canonical N9. mdpi.com

As a donor of the ribosyl group: In the reverse reaction, PNP could use this compound as a donor of ribose-1-phosphate for the synthesis of other nucleosides, although this is less common due to the thermodynamic preference for more stable N9-isomers.

The efficiency of these processes would be dictated by the specific PNP enzyme used (e.g., from E. coli or calf spleen) and the reaction conditions. mdpi.com Multi-enzyme systems have been developed for the synthesis of a wide array of nucleoside triphosphates from their respective nucleosides, demonstrating the modularity of these cascades. mdpi.comfrontiersin.org The integration of PNP allows for the synthesis of modified nucleosides from easily accessible pentoses and nucleobases, bypassing many challenges of chemical synthesis. researchgate.netresearchgate.net While not a primary target in most described systems, the reactivity of this compound with PNP firmly places it within the chemical scope of these powerful biocatalytic networks.

Synthetic Methodologies for 3 Ribofuranosylhypoxanthine and Analogues in Research

Chemical Synthesis Approaches for Non-Natural Nucleosides

Chemical synthesis provides a powerful toolkit for creating nucleoside analogues with modifications that are not accessible through biological systems. These methods often involve complex protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity.

The formation of the N-glycosidic bond is the cornerstone of nucleoside synthesis. While nature predominantly forms N9-glycosidic bonds in purine (B94841) nucleosides, the synthesis of the isomeric N3-linked compounds like 3-Ribofuranosylhypoxanthine presents a significant regioselectivity challenge.

Several strategies have been developed to direct glycosylation to the N3 position of the purine ring. One common approach is the direct glycosylation of a purine derivative with a protected ribofuranosyl donor. The choice of solvent, temperature, and catalyst can influence the ratio of N3, N7, and N9 isomers. For instance, the Vorbrüggen glycosylation, which typically uses a silylated nucleobase and a protected glycosyl halide or acetate (B1210297) in the presence of a Lewis acid (e.g., TMSOTf), is a widely used method. nih.gov While often favoring the thermodynamically stable N9 isomer, modifications to the purine ring, such as the introduction of bulky protecting groups at other positions, can sterically hinder N9 and N7, thereby promoting glycosylation at N3. researchgate.net

Another strategy involves the intramolecular glycosylation of purine derivatives that are temporarily tethered to the ribose donor, which can provide high stereo- and regiocontrol. researchgate.net Furthermore, the synthesis of related N3-linked purine nucleosides, such as 3-β-D-Ribofuranosyladenine, has been achieved, providing a foundational methodology that can be adapted for hypoxanthine (B114508) derivatives. acs.orgacs.org The reaction conditions for these syntheses are critical in determining the final product distribution.

| Method | Key Reagents | Typical Donor | Primary Challenge | Reference |

|---|---|---|---|---|

| Vorbrüggen Glycosylation | Silylated Purine, Lewis Acid (e.g., TMSOTf) | Peracylated Ribofuranose | Controlling N3 vs. N9/N7 regioselectivity. | nih.gov |

| Sodium Salt Glycosylation | Sodium salt of purine, Aprotic Solvent | Protected Ribosyl Halide | Solubility of the salt and isomer separation. | researchgate.net |

| Intramolecular Glycosylation | Purine tethered to ribose donor | Tethered Ribofuranosyl Donor | Synthesis of the complex starting material. | researchgate.net |

Once the this compound scaffold is synthesized, the hypoxanthine base can be chemically modified to generate a library of analogues. A common strategy begins with the conversion of the 6-oxo group of the hypoxanthine ring into a more versatile intermediate, such as a 6-chloro-purine derivative.

This transformation can be achieved by treating the protected nucleoside with reagents like phosphoryl chloride or dimethyl chloromethyleneammonium chloride. umich.edu The resulting 6-chloro-purine riboside is a valuable intermediate because the chlorine atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at the C6 position, including amino, alkoxy, and thio moieties, through nucleophilic aromatic substitution reactions. mdpi.com For example, reaction with various amines can yield a series of N6-substituted 3-ribofuranosyladenine analogues, while reaction with sodium methoxide (B1231860) would yield a 6-methoxy-purine derivative. These subsequent modifications are crucial for structure-activity relationship (SAR) studies. umich.edumdpi.com

Glycosylation Strategies for N3-Linked Ribofuranosyl Purines

Biocatalytic and Enzymatic Synthesis Techniques

Enzymatic methods offer significant advantages over chemical synthesis, including high regio- and stereoselectivity, mild reaction conditions, and the avoidance of protecting groups. nih.govchemrxiv.org These techniques are increasingly employed for the synthesis of nucleoside analogues.

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of a nucleoside to its corresponding base and a pentose-1-phosphate. researchgate.net This reaction can be harnessed for synthesis in a process called transglycosylation, where a sugar moiety is transferred from a donor nucleoside to an acceptor base. nih.govresearchgate.net

For the synthesis of purine nucleosides, a common setup involves a two-enzyme system: a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP). researchgate.net The PyNP cleaves an inexpensive pyrimidine nucleoside (e.g., uridine), generating ribose-1-phosphate (B8699412) in situ. The PNP then uses this activated sugar to glycosylate the target purine base, in this case, hypoxanthine. researchgate.netd-nb.info A key advantage of this approach is that the thermodynamic equilibrium for purine nucleoside synthesis is generally favorable. researchgate.net

Crucially for this specific compound, N3-β-D-ribofuranosyl-hypoxanthine has been identified as a non-conventional substrate for purine nucleoside phosphorylase from both E. coli and calf sources, indicating that these enzymes can indeed catalyze the formation of the non-natural N3-glycosidic bond. mdpi.com The yield of such reactions can be optimized by controlling factors like the concentration of phosphate (B84403), which can negatively impact the equilibrium, and by using an excess of the sugar donor. chemrxiv.orgnih.gov

| Enzyme | Abbreviation | Source Example | Role in Synthesis | Reference |

|---|---|---|---|---|

| Pyrimidine Nucleoside Phosphorylase | PyNP | Clostridium perfringens | Cleaves donor nucleoside (e.g., Uridine) to generate Ribose-1-Phosphate. | researchgate.net |

| Purine Nucleoside Phosphorylase | PNP | Escherichia coli | Catalyzes the transfer of the ribose moiety to the purine base (e.g., Hypoxanthine). | researchgate.netmdpi.com |

Multi-enzyme cascade reactions combine several enzymatic steps in a single pot, avoiding the need to isolate intermediates and thus improving process efficiency. rsc.org These "one-pot" systems are powerful tools for synthesizing complex molecules like nucleoside analogues from simple, inexpensive starting materials. nih.govresearchgate.net

A typical cascade for nucleoside synthesis might start from a simple pentose (B10789219) sugar (e.g., ribose) and the target nucleobase. researchgate.net The sequence of reactions could involve:

A ribokinase (RK) to phosphorylate ribose to ribose-5-phosphate (B1218738), consuming ATP.

A phosphopentomutase (PPM) to isomerize ribose-5-phosphate to ribose-1-phosphate.

A nucleoside phosphorylase (NP) to couple ribose-1-phosphate with the nucleobase to form the final nucleoside. worktribe.com

To make the process more cost-effective, ATP regeneration systems are often included in the cascade. mdpi.comfrontiersin.org By carefully selecting enzymes with broad substrate specificity or by engineering them for activity towards non-natural substrates, these cascades can be adapted to produce a wide variety of nucleoside analogues. nih.govworktribe.com This approach allows for the efficient, scalable, and sustainable production of compounds like this compound and its derivatives. uni-greifswald.de

Utilization of Nucleoside Phosphorylases for Transglycosylation Reactions

Isolation and Purification Methodologies from Biological Extracts

While this compound is a non-natural product, the methodologies for isolating and purifying nucleosides from complex biological mixtures, such as fermentation broths or cell cultures used in biocatalysis, are well-established. researchgate.net These methods are essential for obtaining the pure compound for research and characterization.

The process typically begins with a solvent extraction to separate compounds based on their polarity. mdpi.com For a polar compound like a nucleoside, a methanol (B129727) or aqueous extraction from the biomass would be a common first step. who.int This crude extract contains a mixture of metabolites, salts, and other cellular components.

Further purification relies heavily on chromatographic techniques. researchgate.net

Column Chromatography: Silica gel or alumina (B75360) columns are used to separate compounds based on polarity. Elution with a gradient of solvents (e.g., from a non-polar solvent like ethyl acetate to a polar one like methanol) allows for the separation of the target nucleoside from less polar and more polar impurities. nih.gov

Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules. Since nucleosides can be protonated or deprotonated depending on the pH, this method can effectively separate them from other compounds.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a water/acetonitrile or water/methanol mobile phase system is typically used, allowing for the fine separation of the target nucleoside from closely related isomers and impurities. scielo.br

The identity and purity of the isolated this compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netwho.int

Molecular and Cellular Mechanisms of 3 Ribofuranosylhypoxanthine Action

Impact on Nucleic Acid Metabolism Pathways

Nucleic acid metabolism, encompassing both the synthesis of new nucleotides (de novo pathways) and the recycling of pre-existing bases (salvage pathways), is critical for cellular function. wikipedia.orgnih.gov 3-Ribofuranosylhypoxanthine has been shown to interact with key components of these pathways.

The primary point of interaction for this compound within nucleic acid metabolism is the purine (B94841) salvage pathway. This pathway recycles purine bases like hypoxanthine (B114508) and guanine (B1146940), converting them back into nucleotides. pixorize.commsdmanuals.com A key enzyme in this process is Purine Nucleoside Phosphorylase (PNP), which reversibly catalyzes the phosphorolysis of 6-oxopurine ribonucleosides to the corresponding purine base and ribose 1-phosphate. nih.gov

Research has identified 3-(beta-D-ribofuranosyl)hypoxanthine as a non-conventional substrate for PNP. nih.govresearchgate.net Kinetic studies have demonstrated that PNP can process this molecule, indicating a direct interaction with the enzyme's active site. nih.gov This interaction signifies an interference with the normal flow of the purine salvage pathway, as the enzyme is occupied with an alternative substrate. The processing of this compound by PNP leads to its phosphorolysis, mirroring the fate of its natural counterpart, inosine (B1671953). nih.govresearchgate.net

While direct inhibition of the de novo purine synthesis pathway by this compound is not extensively documented, related nucleoside analogs offer a potential model. For instance, some antiviral nucleosides are converted intracellularly to their monophosphate forms, which then inhibit inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. lookchem.commdpi.com Given that this compound can be processed by PNP, its subsequent metabolic fate could potentially lead to derivatives that interfere with de novo synthesis enzymes, although this remains an area for further investigation.

The incorporation of ribonucleotides into DNA is a naturally occurring form of DNA damage that cells actively repair. d-nb.info DNA polymerases have a strong preference for deoxyribonucleotides (dNTPs) over ribonucleotides (rNTPs), but the much higher cellular concentration of rNTPs can lead to occasional misincorporation. d-nb.info

Currently, there is a lack of direct experimental evidence demonstrating the incorporation of this compound into cellular DNA or RNA. For such incorporation to occur, the nucleoside would first need to be converted into its triphosphate form, this compound triphosphate. This phosphorylated derivative would then have to be accepted as a substrate by a DNA or RNA polymerase. While polymerases can occasionally incorporate modified or incorrect nucleotides, the specificity of these enzymes makes widespread incorporation of an N3-isomer unlikely without it being a specific substrate. wou.edupressbooks.pub Any incorporated ribonucleotides are typically targeted by cellular repair mechanisms, such as ribonucleotide excision repair (RER), initiated by the RNase H2 enzyme, which would likely remove the aberrant nucleoside. d-nb.info Therefore, while theoretically possible, the incorporation of this compound into nucleic acids is considered an inefficient process that requires further empirical validation.

Interference with Purine Biosynthesis and Salvage Pathways

Protein-Ligand Interaction Studies

The biological effects of a small molecule are defined by its interactions with cellular proteins. meilerlab.org Studies combining computational predictions and experimental assays have begun to map the protein interaction landscape of this compound and its derivatives.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.govbioexcel.eu While direct docking studies on this compound are limited, research on closely related derivatives provides valuable insights into potential protein interactions.

For example, a derivative, 2-[1,2-dihydroxyethyl]-9-[β-d-ribofuranosyl] hypoxanthine, was identified as a potential inhibitor of the CTX-M protein from Klebsiella pneumoniae, a beta-lactamase that confers antibiotic resistance. openrepository.comopenrepository.commdpi.com Docking analysis predicted a strong binding affinity. openrepository.comopenrepository.com Another study docked 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine with several proteins involved in apoptosis, suggesting potential interactions with Caspase-3, Caspase-9, and others. researchgate.net

Given that this compound is a known substrate for human Purine Nucleoside Phosphorylase (PNP), it is predicted to bind within the same active site as inosine. nih.gov This binding pocket is formed by key residues that interact with the purine base (N243, E201) and the ribose moiety (Y88, F159′, F200, H257), creating a hydrophobic environment that shields the reaction from the solvent. nih.gov

Interactive Table: In Silico Docking Predictions for Hypoxanthine Derivatives

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Source(s) |

|---|---|---|---|---|

| 2-[1,2-dihydroxyethyl]-9-[β-d-ribofuranosyl] hypoxanthine | CTX-M (K. pneumoniae) | -9.76 | Not specified in abstract | openrepository.com, openrepository.com |

| 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | Caspase-3 | Not specified | Not specified | researchgate.net |

| 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | Caspase-9 | Not specified | Not specified | researchgate.net |

| 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | p53 | Not specified | Not specified | researchgate.net |

| 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | Bcl-2 | Not specified | Not specified | researchgate.net |

| This compound (inferred) | Human PNP | Not specified | Inferred: N243, E201, Y88, F159', F200, H257 | nih.gov |

While docking studies provide valuable hypotheses, experimental binding assays are necessary to confirm these interactions. sigmaaldrich.comnicoyalife.com Techniques like equilibrium dialysis, surface plasmon resonance (SPR), and enzyme kinetics are standard methods for measuring protein-ligand binding. thermofisher.comsygnaturediscovery.com

The most definitive experimental evidence for protein binding of this compound is its interaction with Purine Nucleoside Phosphorylase (PNP). nih.gov Multiple studies have confirmed that it acts as a substrate for PNP, with kinetic analyses measuring the rate of its phosphorolysis. nih.gov This enzymatic processing is direct proof that the compound binds to the active site of PNP. For the other interactions predicted by in silico studies, such as with bacterial beta-lactamases or apoptotic proteins, experimental verification is not yet available in the scientific literature.

The binding of a ligand to a protein can induce conformational changes and alter the protein's thermodynamic stability. plos.orgresearchgate.net These changes are often essential for the protein's function, such as activating or inhibiting an enzyme. A ligand can stabilize a protein, making it less prone to unfolding, or it can destabilize it. nih.goveurekalert.org

There is currently no specific research detailing the effects of this compound binding on the conformation or stability of its target proteins, such as PNP. However, based on general principles of protein-ligand interactions, its binding to the PNP active site would be expected to induce or stabilize a specific conformation required for catalysis. The act of binding itself implies a stabilization of the enzyme-substrate complex. The precise thermodynamic effects, such as changes in melting temperature (Tm) or free energy of unfolding (ΔG), have not been reported and represent an area for future research.

Experimental Verification of Protein Binding (e.g., Binding Assays)

Modulation of Cellular Signaling Pathways

The molecular and cellular mechanisms underlying the biological activities of this compound, also known as isoinosine, involve intricate interactions with various cellular signaling pathways. These pathways are critical for maintaining cellular homeostasis, and their modulation by isoinosine can lead to significant physiological outcomes, including the induction of apoptosis.

Influence on Apoptosis-Related Proteins (e.g., Caspase-3, Caspase-9, p53, Bcl-2)

Isoinosine has been implicated in the modulation of several key proteins that regulate the apoptotic process. Apoptosis, or programmed cell death, is a crucial mechanism for removing unwanted or damaged cells, and its dysregulation is a hallmark of many diseases, including cancer. researchgate.net The primary executioners of apoptosis are a family of cysteine proteases known as caspases. reactome.org

The apoptotic pathway can be broadly divided into an intrinsic (mitochondrial) and an extrinsic (death receptor) pathway. reactome.org The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which then leads to the activation of caspase-9. nih.govebi.ac.uk The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. reactome.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govbdbiosciences.com

Caspase-3 and Caspase-9: Caspase-3 is a key executioner caspase, activated by initiator caspases like caspase-9. abclonal.comcellsignal.com Once activated, caspase-3 is responsible for the cleavage of many vital cellular proteins. nih.govbdbiosciences.com Caspase-9 is an initiator caspase that plays a central role in the intrinsic apoptotic pathway. ebi.ac.uk Its activation is a critical step in the apoptotic cascade triggered by internal cellular stress. nih.govchemometec.com In silico molecular docking studies have been performed to predict the interaction of a related compound, 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine, with apoptotic proteins including Caspase-3 and Caspase-9, suggesting a potential for these types of molecules to influence caspase activity. researchgate.netresearchgate.net

p53: The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation and is activated by various stress signals, including DNA damage. nih.gov It can induce cell cycle arrest, senescence, or apoptosis. nih.govnih.gov The interaction between p53 and other apoptotic regulators is complex; for example, p53 can influence the expression of Bcl-2 family proteins. nih.gov Molecular docking studies have explored the potential interaction between hypoxanthine derivatives and p53, indicating a possible role in modulating its activity. researchgate.netresearchgate.netresearcher.life

Bcl-2: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with some members promoting apoptosis (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-XL). nih.govembopress.org The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members is a critical determinant of cell fate. frontiersin.org In silico studies have investigated the interaction of hypoxanthine derivatives with Bcl-2, suggesting a potential mechanism for influencing apoptosis by altering the balance of these regulatory proteins. researchgate.netresearchgate.net

Table 1: Predicted Interactions of a Hypoxanthine Derivative with Apoptotic Proteins This table is based on in silico molecular docking studies of 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine.

| Apoptotic Protein | Potential Interaction/Effect | Study Type |

| Caspase-3 | Predicted to dock with the protein, suggesting a potential to influence its activity. researchgate.netresearchgate.net | In silico |

| Caspase-9 | Predicted to dock with the protein, indicating a possible role in modulating the intrinsic apoptotic pathway. researchgate.netresearchgate.net | In silico |

| p53 | Predicted to interact with the protein, suggesting a potential to modulate its tumor suppressor functions. researchgate.netresearchgate.net | In silico |

| Bcl-2 | Predicted to dock with this anti-apoptotic protein, implying a possible mechanism for promoting apoptosis. researchgate.netresearchgate.net | In silico |

Regulation of Protein Kinase Activity

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of proteins. nih.gov This process can activate or inhibit the function of the target proteins, thereby regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. nih.govdrugbank.com The dysregulation of protein kinase activity is a common feature of many diseases, making them important therapeutic targets. biorxiv.org

Some nucleoside analogs have been shown to act as competitive inhibitors of ATP, the phosphate (B84403) donor in kinase-catalyzed reactions. biorxiv.org The structural similarity of this compound to adenosine (B11128) suggests that it could potentially interact with ATP-binding sites on various kinases.

Research has shown that certain protein kinase inhibitors can impact viral replication by interfering with cellular signaling pathways that the virus hijacks for its own propagation. nih.gov For instance, inhibitors of protein kinase C have been shown to selectively inhibit influenza virus translation. nih.gov Furthermore, studies on plant extracts containing various compounds, including 2-Methyl-9-β-D-ribofuranosylhypoxanthine, have demonstrated the capacity to inhibit protein kinase activity in cancer cell lines. nih.gov These extracts were shown to downregulate the phosphorylation of multiple kinases that are critical for cell proliferation and survival, such as those in the mTOR-PI3K-AKT and MAPK pathways. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. scribd.comnih.gov By systematically modifying different parts of a lead molecule, such as this compound, researchers can identify the key structural features required for its biological effects and design new analogues with improved potency, selectivity, or metabolic stability. scribd.com

Effect of Glycosidic Linkage Position on Biological Activity

The glycosidic bond connects the hypoxanthine base to the ribofuranose sugar moiety. wikipedia.orgkhanacademy.org The position and stereochemistry of this linkage are crucial for the biological activity of nucleosides. nih.govttu.ee In naturally occurring nucleosides, the glycosidic bond is typically in the β-configuration at the anomeric carbon (C1') of the sugar. khanacademy.org

The stability of the N-glycosidic bond is influenced by the nature of both the heterocyclic base and the sugar. ttu.ee For instance, purine nucleosides are generally more susceptible to acid hydrolysis than pyrimidine (B1678525) nucleosides. ttu.ee Modifications to the sugar moiety, such as the absence of a 2'-hydroxyl group in deoxyribonucleosides, can significantly decrease the stability of the glycosidic bond compared to ribonucleosides. ttu.ee

The position of the glycosidic linkage on the purine ring system also has a profound impact on biological activity. Naturally occurring inosine has the ribose attached at the N9 position of the hypoxanthine ring. In contrast, this compound is an isomer with the ribose attached at the N3 position. This seemingly minor change in the attachment point can lead to significant differences in how the molecule is recognized by enzymes and receptors, thereby altering its biological profile. The altered geometry can affect the molecule's ability to fit into the active sites of enzymes like kinases or phosphorylases, potentially rendering it resistant to metabolic degradation or leading to a different spectrum of biological activities. uga.edu The development of C-glycoside analogs, where the anomeric carbon is linked to the aglycone via a carbon-carbon bond, represents a strategy to create nucleosides with increased resistance to enzymatic cleavage. glycoforum.gr.jp

Role of Hypoxanthine Modifications on Molecular Interactions

For example, the introduction of different substituents onto the purine ring can affect the stability of the glycosidic bond and the molecule's affinity for specific enzymes or receptors. acs.orgresearchgate.net Studies on various nucleoside analogues have shown that modifications at different positions of the purine or pyrimidine base can lead to a range of biological effects, including antiviral and anticancer activity. nih.gov For instance, in a series of rimcazole (B1680635) analogues, aromatic substitutions on the carbazole (B46965) ring system were generally not well-tolerated, leading to a significant reduction in affinity for the dopamine (B1211576) transporter. nih.gov

In the context of hypoxanthine derivatives, substitutions at various positions could influence their interaction with key cellular proteins. For example, a study involving in silico docking of a 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine with apoptotic proteins suggested that this modification could lead to favorable interactions with targets like Caspase-3 and p53. researchgate.netresearchgate.net The nature and position of such modifications are critical in determining the specific biological outcomes.

Advanced Analytical Techniques in 3 Ribofuranosylhypoxanthine Research

Spectroscopic Methods for Structural Characterization

Spectroscopy is fundamental to elucidating the unique molecular structure of 3-Ribofuranosylhypoxanthine. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary information about atomic connectivity, conformation, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are indispensable for confirming the attachment of the ribose sugar to the N3 position of the hypoxanthine (B114508) base, a key feature that distinguishes it from its N9 (inosine) and N7 isomers.

The chemical shifts of the protons and carbons in the molecule are highly sensitive to their electronic environment. The migration of the ribofuranosyl group from the standard N9 position to the N3 position causes significant changes in these shifts, particularly for the atoms within the purine (B94841) ring system and the anomeric proton (H-1') of the ribose sugar. researchgate.netnih.gov For instance, the ¹H NMR spectrum of the N3-isomer shows characteristic downfield singlets for the purine protons (H-2 and H-8) and a distinct chemical shift for the anomeric proton compared to inosine (B1671953). researchgate.netnih.gov These differences provide unambiguous evidence of N3-isomerization. researchgate.net Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the N3-ribosylation by showing correlations between the anomer proton (H-1') and carbons of the purine ring.

| Proton | Inosine (N9-isomer) | This compound (N3-isomer) |

|---|---|---|

| H-2 | ~8.1 | 8.18 - 8.32 |

| H-8 | ~8.3 | 8.55 - 8.67 |

| H-1' | ~5.9 | 5.98 - 6.28 |

Data is compiled from studies in d₆-DMSO and represents approximate values to illustrate the distinct shifts resulting from isomerization.

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the study of this compound, MS is critical for both its identification and quantification, often in combination with chromatographic separation. jove.comtandfonline.com

While this compound and its isomers (e.g., inosine) have the same molecular weight, their fragmentation patterns upon ionization can be distinct. acs.orgaacrjournals.org The cleavage of the N-glycosidic bond is a common fragmentation pathway for nucleosides, producing ions corresponding to the ribose sugar and the purine base. acs.orgnih.gov The relative abundance of these and other fragment ions can help distinguish between isomers, as the stability of the bond and the charge distribution differs with the point of ribosylation. acs.orgaacrjournals.org Tandem mass spectrometry (MS/MS) is particularly useful, where the molecular ion is isolated and fragmented to generate a characteristic spectrum that serves as a structural fingerprint. tandfonline.com For quantification, stable isotope-labeled internal standards are often employed to ensure high accuracy and reproducibility. researchgate.net

| Parameter | Information | Typical Observation |

|---|---|---|

| Molecular Ion [M+H]⁺ | Confirms molecular weight | m/z 269.088 |

| Major Fragment Ion | Corresponds to the protonated purine base (hypoxanthine) | m/z 137.046 |

| Fragmentation Technique | Used to induce characteristic fragmentation for structural analysis | Collision-Induced Dissociation (CID) wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for Isomerization and Conformation

Chromatographic Separation and Detection Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often present alongside its isomers and other metabolites, separation is a critical prerequisite for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, quantification, and purity assessment of non-volatile compounds like nucleosides. nih.govcore.ac.uk The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.govmdpi.com

Reversed-phase HPLC, using a nonpolar C18 stationary phase and a polar mobile phase, is commonly employed for nucleoside analysis. nih.gov By carefully controlling the mobile phase composition, pH, and flow rate, isomers like this compound and inosine can be resolved as distinct peaks with different retention times. aacrjournals.orgnih.gov Detection is typically achieved using a UV detector, as purine rings have strong absorbance at specific wavelengths (around 254-260 nm). nih.gov The area under each peak is proportional to the concentration of the compound, allowing for precise quantification when calibrated against standards of known concentration. rsc.orgnih.gov This makes HPLC an excellent tool for determining the purity of a sample and quantifying the amount of this compound present. rsc.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is a key platform for metabolomics, aiming to profile a wide range of small molecules in a biological sample. chemrxiv.orgresearchgate.net

Since nucleosides like this compound are non-volatile, they cannot be directly analyzed by GC. nih.gov Therefore, a chemical derivatization step is required to convert them into volatile and thermally stable analogues. acs.orgnih.gov A common method is trimethylsilylation, which replaces acidic protons (on hydroxyl and amine groups) with trimethylsilyl (B98337) (TMS) groups. acs.orgnih.gov The resulting derivatized nucleosides can then be separated on the GC column based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they are ionized and detected by the mass spectrometer, which provides both quantitative data and mass spectra for identification. nih.govresearchgate.net This allows for the comprehensive profiling of nucleosides and other metabolites in complex biological extracts. researchgate.net

| Step | Description | Example |

|---|---|---|

| 1. Extraction | Isolation of metabolites from the biological matrix. | Methanol/water extraction |

| 2. Derivatization | Chemical modification to increase volatility. | Reaction with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 3. GC Separation | Separation of derivatized compounds. | Capillary column (e.g., DB-5ms) with a temperature program |

| 4. MS Detection | Ionization (typically Electron Ionization) and mass analysis. | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Computational Approaches

Computational chemistry provides theoretical insights that complement experimental findings. Techniques like Density Functional Theory (DFT) are used to model the structure and properties of molecules like this compound. These calculations can predict the most stable conformations (e.g., the orientation of the ribose sugar relative to the purine base), calculate theoretical NMR and IR spectra, and map the energy landscapes of chemical reactions. acs.org

In the context of this compound research, computational methods are particularly valuable for understanding its stability relative to other isomers and for interpreting complex experimental data. For example, by comparing experimentally measured IR or MS fragmentation spectra with spectra predicted from theoretical models of different isomers, researchers can gain greater confidence in their structural assignments. acs.org Computational studies have been employed to investigate the glycosidic bond stability of inosine analogues, providing detailed mechanistic pathways for their cleavage, which is fundamental to interpreting mass spectrometry results. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structural flexibility and interaction dynamics of this compound, also known as inosine. These simulations provide insights into the conformational landscape of the molecule and its binding mechanisms with biological targets.

Conformational Analysis: The flexibility of inosine is crucial for its function and is primarily defined by the conformation of the ribose sugar ring (sugar pucker) and the orientation of the hypoxanthine base relative to the sugar, which is described by the glycosidic torsion angle (χ). MD simulations, often using force fields like AMBER, have been employed to study these conformational preferences. researchgate.net

Replica exchange molecular dynamics studies have been conducted to validate and refine force field parameters for inosine, ensuring the accuracy of theoretical studies. researchgate.net These simulations reveal that inosine exists in a dynamic equilibrium between several conformational states. The sugar pucker typically alternates between the C2'-endo and C3'-endo conformations, and the glycosidic angle switches between the syn and anti orientations. biorxiv.orgacs.org For instance, in one study, the torsional angles of the glycosidic linkage were found to be -159.3° and -148.8°, both within the anti range. researchgate.net Another study investigating inosine within a double-stranded RNA context found that hyper-edited regions adopt a highly dynamic ensemble of both standard and non-standard conformations, leading to increased base-pair opening. nih.gov

| Conformational Parameter | Common States | Significance |

|---|---|---|

| Sugar Pucker | C2'-endo, C3'-endo | Influences the overall shape of the nucleoside and its ability to fit into binding pockets. biorxiv.org |

| Glycosidic Angle (χ) | syn, anti | Determines the orientation of the nucleobase, affecting hydrogen bonding patterns and steric interactions. acs.org |

Binding Analysis: MD simulations are instrumental in elucidating the binding modes of inosine with proteins and other biomolecules. These simulations can calculate binding free energies and identify key interactions that stabilize the complex. For example, simulations have been used to derive the absolute binding free energies between the inosine nucleobase (hypoxanthine) and all standard amino acid side chains, revealing that its interaction preferences closely mimic those of guanine (B1146940). nih.gov This finding helps to explain the specificity of enzymes like hypoxanthine-guanine phosphoribosyltransferase. nih.gov

In the context of protein-ligand interactions, MD simulations combined with methods like λ-dynamics have been used to predict the binding specificities of antibodies to inosine. biorxiv.orgoup.com These computational approaches can estimate how chemical modifications affect binding affinities, providing insights that match well with experimental results. oup.com Studies on cyclic adenosine-inosine monophosphate (cAIMP) binding to the STING protein have used MD simulations to show how the ligand adopts a U-shaped conformation within the binding pocket, stabilized by extensive non-covalent interactions with key residues such as Tyr167, Arg238, Thr263, and Thr267. mdpi.comnih.gov Furthermore, simulations of inosine triphosphate (ITP) with the enzyme ITPA have identified essential active-site residues for hydrolyzing activity based on hydrogen bond occupancy. tandfonline.com

| Interacting Protein/Molecule | Key Interacting Residues/Features | Simulation Finding |

|---|---|---|

| Amino Acid Side Chains | Various | Binding affinities of hypoxanthine closely match those of guanine. nih.gov |

| STING Protein | Tyr167, Arg238, Thr263, Thr267 | cAIMP binds in a U-shaped conformation, stabilized by hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov |

| Inosine-targeting Antibody | Asn35, Trp40, Trp50, Gly99, Tyr104, Leu106 (Heavy Chain); Ser97, Trp101 (Light Chain) | λ-dynamics simulations accurately predicted binding propensities of various RNA modifications. oup.com |

| Endonuclease V | Not specified | Preferential binding to hyper-edited dsRNA is driven by unique dynamic and structural features of the RNA. nih.gov |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of this compound. pmf.unsa.bascirp.org These methods are used to compute properties such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, which are essential for understanding the molecule's reactivity and interaction capabilities.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. irjweb.com A smaller gap generally implies higher reactivity. For molecules similar in structure, the HOMO-LUMO gap is often in the range of 4-5 eV. pmf.unsa.bascirp.org

Quantum chemical methods have been used to study the tautomeric forms of inosine. researchgate.net Calculations at various levels of theory, including MP2 and CPCM/MP2, have shown that the 6-keto tautomer is the most stable form in both gas and aqueous phases. researchgate.net In water, the syn-conformer of the keto tautomer is overwhelmingly favored (99.9%). researchgate.net

These computational approaches also allow for the calculation of other electronic properties, such as molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. Furthermore, properties like chemical hardness, chemical potential, and electrophilicity index can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comacs.org The application of these theoretical methods is crucial for building in silico libraries and for the "standards-free" identification of metabolites in complex biological samples. acs.org

| Electronic Property | Method of Calculation | Significance |

|---|---|---|

| HOMO-LUMO Energies | DFT (e.g., B3LYP/6-31G*) | Determine electron-donating/accepting ability and chemical reactivity. pmf.unsa.bascirp.org |

| HOMO-LUMO Gap (ΔE) | DFT | Indicates the chemical stability and kinetic reactivity of the molecule. irjweb.com |

| Tautomeric Stability | MP2, SCS-MP2, CPCM | Identifies the most stable structural isomer under different conditions (gas phase vs. aqueous). researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for non-covalent interactions. |

| Global Reactivity Descriptors (Hardness, Electrophilicity) | Derived from HOMO/LUMO energies | Quantify the overall reactivity of the molecule. irjweb.comacs.org |

Comparative Biochemical Studies Involving 3 Ribofuranosylhypoxanthine

Distinctions from Canonical Nucleosides (e.g., Inosine (B1671953), Adenosine)

The primary distinction of 3-ribofuranosylhypoxanthine lies in the unconventional N3-glycosidic bond linking the hypoxanthine (B114508) base to the ribose sugar, in contrast to the N9-glycosidic bond found in the canonical nucleoside inosine. This structural alteration significantly influences its interaction with metabolic enzymes.

Purine (B94841) Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of N9-ribosyl purine nucleosides. atlasgeneticsoncology.org While highly specific for the N9-isomers, studies have revealed that PNP exhibits a degree of substrate promiscuity, accepting the N3-isomer of hypoxanthine as a substrate, albeit with different efficiencies across species. nih.gov

Kinetic studies demonstrate that both mammalian (calf spleen) and bacterial (E. coli) PNPs can process this compound. nih.gov However, the catalytic efficiency is markedly lower compared to the natural substrate, inosine. For calf spleen PNP, the pseudo-first-order rate constant (Vmax/Km) for this compound is only 13% of that for inosine. nih.gov The E. coli enzyme shows a relatively higher tolerance, with the rate constant for the N3-isomer being 30% of that for inosine. nih.gov

Competitive inhibition studies have confirmed that this compound is processed at the same active site as inosine. nih.gov This indicates that despite the altered glycosidic linkage, the molecule can adopt a conformation within the active site that is sufficiently similar to the natural substrate to allow for catalysis. nih.gov This acceptance of a non-canonical isomer highlights the inherent flexibility and promiscuity of the PNP active site. mdpi.com In the absence of phosphate (B84403), human PNP can even catalyze the isomerization of inosine (N9) to N3-isoinosine (this compound), underscoring the dynamic nature of the enzyme-substrate interaction. nih.gov

| Substrate | Enzyme Source | Km (µM) | Relative Vmax/Km (%) (vs. Inosine) |

| This compound | Calf Spleen PNP | 220 | 13% |

| This compound | E. coli PNP | 260 | 30% |

| Inosine | Calf Spleen PNP | Reference | 100% |

| Inosine | E. coli PNP | Reference | 100% |

Table 1: Comparative Kinetic Parameters for the Phosphorolysis of this compound and Inosine by Purine Nucleoside Phosphorylases (PNP). Data sourced from Bzowska et al. (1996). nih.gov

The biological roles and metabolic fates of this compound are intrinsically linked to its processing by PNP. Its primary known metabolic fate is phosphorolytic cleavage to yield hypoxanthine and ribose-1-phosphate (B8699412), mirroring the degradation pathway of inosine. atlasgeneticsoncology.orgnih.gov

In contrast, the canonical nucleoside inosine has a well-established and multifaceted role in cellular metabolism. It is a central intermediate in the purine salvage pathway, formed either by the deamination of adenosine (B11128) or from inosine monophosphate (IMP). caymanchem.comnih.gov Inosine is readily converted by PNP to hypoxanthine, which can then be salvaged back into the nucleotide pool via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or catabolized to uric acid. atlasgeneticsoncology.orglmdb.ca Beyond its role in purine metabolism, inosine and its derivatives are involved in neuromodulation, immunomodulation, and have been investigated for neuroprotective effects. caymanchem.comdrugbank.com

The biological significance of this compound itself is less clear. Its formation can occur as a side reaction of PNP, particularly under conditions where the canonical reaction is slowed. nih.gov Its existence appears to be more a consequence of enzyme promiscuity rather than a dedicated physiological function. Unlike inosine, which is a key node in metabolic networks, this compound is primarily recognized as a substrate for degradation, channeling it back into the central purine pathway.

Enzymatic Specificity and Substrate Promiscuity

Comparison with Other Non-Canonical Nucleosides and Synthetic Analogues

Comparing this compound with other non-canonical isomers and synthetic derivatives further illuminates the structural determinants of enzyme-substrate interactions.

Besides the N3 and the canonical N9 isomers, the N7-linked isomer, 7-β-D-ribofuranosylhypoxanthine, has also been studied. Like the N3-isomer, the N7-isomer is also a substrate for PNP from various sources, including human, calf, and E. coli, but it is processed even less efficiently. mdpi.com The Michaelis constants (Km) for the N7-isomer are significantly higher than for the N3-isomer, indicating a much lower binding affinity to the enzyme's active site. nih.govmdpi.com This suggests that the positioning of the ribose moiety at N7 creates more significant steric or electronic hindrances for efficient binding and catalysis compared to the N3 position. The ability of PNP to process N3, N7, and N9 isomers, albeit with vastly different efficiencies, underscores that while the enzyme is optimized for the N9 linkage, its active site can accommodate other configurations. mdpi.commdpi.com

| Substrate (Isomer) | Enzyme Source | Km (µM) |

| This compound (N3) | Calf Spleen PNP | 220 |

| This compound (N3) | E. coli PNP | 260 |

| 7-β-D-ribofuranosylhypoxanthine (N7) | Calf Spleen PNP | 1520 |

| 7-β-D-ribofuranosylhypoxanthine (N7) | Human Erythrocyte PNP | 1260 |

| 7-β-D-ribofuranosylhypoxanthine (N7) | E. coli PNP | 640 |

Table 2: Comparison of Michaelis Constants (Km) for N3- and N7-isomers of Ribofuranosylhypoxanthine. Data sourced from Bzowska et al. (1996) and Bzowska et al. (1994). nih.govmdpi.com

Modifications to the hypoxanthine base itself, while maintaining the canonical N9-ribosidic linkage, create another class of analogues. For example, pyrazolo[3,4-d]pyrimidine ribosides, which are structural isomers of purine nucleosides, can be synthesized enzymatically using bacterial PNP. preprints.org The reaction is notably slower than with natural purines, suggesting that features of the purine ring, such as the N7 nitrogen, are important for substrate activation. preprints.org Other modified bases, such as 7-deazapurines, have also been investigated as potential inhibitors of human PNP, with a flex-hypoxanthine analogue demonstrating binding to the enzyme's active site. nih.gov These studies show that the enzyme can recognize and bind nucleosides with significantly altered heterocyclic core structures.

Structural Analogues with Different Glycosidic Linkages

Cross-Species Analysis of this compound Metabolism and Interactions

The metabolism of this compound exhibits clear differences across species, primarily due to variations in the properties of their respective Purine Nucleoside Phosphorylases (PNPs). nih.gov

As noted previously, E. coli PNP is more efficient at processing this compound than calf spleen PNP, with a more than two-fold higher relative catalytic efficiency (Vmax/Km). nih.gov This trend also holds for the N7-isomer, where the Km for E. coli PNP is substantially lower than for the mammalian enzymes, indicating better binding. mdpi.com These kinetic differences reflect evolutionary divergence in the active site architecture between bacterial and mammalian PNPs. While mammalian PNPs are typically trimeric and specific for 6-oxopurine nucleosides, bacterial PNPs are often hexameric and possess a broader substrate specificity. mdpi.comresearchgate.net

This divergence is further highlighted in synthetic applications. The enzymatic ribosylation of certain purine analogues can result in different products depending on the enzyme source. For instance, the ribosylation of 2,6-diamino-8-azapurine (B97548) with calf PNP yields N7- and N8-ribosides, whereas the E. coli enzyme produces N8- and N9-ribosides. mdpi.com This demonstrates that the regioselectivity of the enzymatic reaction can be species-dependent.

The interplay between host and microbial metabolism is another dimension of cross-species interactions. Gut microflora has a significant impact on the metabolic profile of mammalian hosts, including the metabolism of amino acids and other compounds. nih.gov While direct evidence for microbial metabolism of this compound is scarce, the presence of distinct bacterial PNPs suggests that gut microbes could potentially process this and other non-canonical nucleosides, influencing the host's metabolic landscape. The ability of bacteria to augment host NAD metabolism from dietary sources further illustrates the deep metabolic integration between species. nih.gov

Future Directions in 3 Ribofuranosylhypoxanthine Research

Elucidation of Complete Biosynthetic and Degradative Pathways

A primary area for future investigation is the complete mapping of the biosynthetic and degradative pathways of 3-ribofuranosylhypoxanthine. While it is known that purine (B94841) nucleoside phosphorylases (PNPs) can catalyze the phosphorolysis of this compound, the enzymes and mechanisms responsible for its initial synthesis in biological systems remain largely uncharacterized. nih.gov Future research should focus on identifying the specific enzymes, potentially promiscuous nucleoside-processing enzymes, that can glycosylate hypoxanthine (B114508) at the N3 position. nih.gov

Furthermore, the complete catabolic fate of this compound beyond the initial phosphorolysis step needs to be determined. Understanding how the resulting ribose-1-phosphate (B8699412) and hypoxanthine are channeled into central metabolism is crucial for a holistic view of its physiological role.

Deeper Understanding of Enzyme Specificity and Promiscuity

The ability of certain enzymes to act on non-canonical substrates like this compound is a fascinating aspect of enzyme promiscuity. nih.govcam.ac.uk Future studies should aim to provide a more detailed molecular understanding of how enzymes such as purine nucleoside phosphorylase (PNP) accommodate this unconventional substrate. nih.govmdpi.com While some kinetic data for the phosphorolysis of this compound by E. coli and calf spleen PNPs are available, a broader investigation across different species and enzyme isoforms is warranted. nih.gov

Key research questions include:

What specific amino acid residues in the active site of PNPs determine the acceptance of N3-ribosylated purines?

How does the binding conformation of this compound differ from that of its natural counterpart, inosine (B1671953)? nih.gov

Can we identify other classes of enzymes that exhibit promiscuous activity towards this compound?

Investigating enzyme promiscuity will not only enhance our fundamental knowledge of enzyme evolution and function but may also reveal new biocatalytic tools for the synthesis of novel nucleoside analogs. cam.ac.uk

Rational Design of Novel this compound Derivatives

The unique structure of this compound makes it an attractive scaffold for the rational design of novel therapeutic agents. drugbank.comacs.orgmdpi.com By modifying the hypoxanthine base or the ribose sugar, it may be possible to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, the development of 2-substituted derivatives, such as 2-carbamyl-9-[beta-D-ribofuranosyl]hypoxanthine and 2-vinyl-9-[3-deoxy-beta-D-ribofuranosyl]hypoxanthine, highlights the potential for creating compounds with specific biological targets. researchgate.netnih.gov

Future rational design efforts could focus on:

Developing inhibitors of specific enzymes involved in purine metabolism for applications in cancer or inflammatory diseases. researchgate.net

Creating antiviral or antimicrobial agents by designing derivatives that can be selectively incorporated into the nucleic acids of pathogens.

Synthesizing fluorescent probes based on the this compound scaffold to study enzyme-ligand interactions. mdpi.com

These endeavors will require a combination of computational modeling, synthetic organic chemistry, and biological evaluation to identify promising lead compounds. researchgate.net

Advanced In Vitro Cellular Model Systems for Mechanistic Studies

To fully understand the biological effects of this compound and its derivatives, sophisticated in vitro models are essential. uu.nlmdpi.comscispace.com Moving beyond simple 2D cell cultures, future research should utilize advanced models such as 3D organoids and organ-on-a-chip systems. mdpi.comnih.gov These models more accurately recapitulate the complex cellular interactions and physiological microenvironments found in vivo, providing more relevant data on the mechanisms of action of these compounds. uu.nlresearchgate.net

For example, patient-derived organoids could be used to assess the efficacy of novel this compound-based anticancer drugs in a personalized medicine context. nih.gov Similarly, organ-on-a-chip platforms could be employed to study the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds in a human-relevant system. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating data from multiple "omics" platforms, will be crucial for a comprehensive understanding of the cellular impact of this compound. mdpi.comnih.govuv.es By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct detailed models of the cellular pathways and networks affected by this compound. fortunejournals.comunimelb.edu.au

Future multi-omics studies could address:

The global transcriptional and translational changes induced by exposure to this compound.

The identification of protein interaction partners of this nucleoside and its metabolites.

The metabolic flux alterations resulting from the introduction of this compound into cellular systems.

This integrated approach will not only reveal the primary targets of this compound but also uncover off-target effects and broader systemic consequences, providing a more complete picture of its biological activity. nih.govfrontlinegenomics.com

Q & A

Basic Research Questions

Q. What established synthetic pathways are used to produce 3-Ribofuranosylhypoxanthine, and how can their efficiency be experimentally validated?

- Methodological Answer : The synthesis typically involves glycosylation reactions between hypoxanthine and activated ribofuranosyl donors (e.g., ribofuranosyl chlorides or bromides). Efficiency can be validated using high-performance liquid chromatography (HPLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical purity . Yield optimization may require iterative adjustments to reaction conditions (temperature, solvent polarity, and catalyst selection) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To verify ribofuranosyl linkage positions and sugar ring conformation.

- Mass spectrometry (MS) : For molecular weight confirmation and detection of impurities.

- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects .

- Polarimetry : To assess optical purity, particularly for enantiomeric forms .

Q. How should researchers design in vitro assays to evaluate the biochemical activity of this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., xanthine oxidase or adenosine deaminase) with kinetic measurements to determine IC50 values. Include positive controls (e.g., allopurinol for xanthine oxidase) and validate results using dose-response curves. Ensure reproducibility by triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the reported binding affinities of this compound to purinergic receptors?

- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze ligand-receptor interactions under physiological conditions (e.g., solvation, pH). Compare docking scores across multiple receptor subtypes (e.g., P2Y1 vs. P2Y12) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis studies to identify critical binding residues .

Q. What strategies mitigate bias when interpreting conflicting data on the compound’s metabolic stability?